molecular formula C24H24N4O5S B2814928 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-43-8

7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2814928
CAS No.: 688055-43-8
M. Wt: 480.54
InChI Key: WRLPHFARMRSFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one ( 688055-43-8 ), a specialized quinazolinone derivative offered for research and development purposes. The compound has a molecular formula of C 24 H 24 N 4 O 5 S and a molecular weight of 480.54 g/mol . Its structure features a [1,3]dioxolo[4,5-g]quinazolin-8-one core, a thioxo group, and a propyl linker connected to a 4-(4-acetylphenyl)piperazine moiety . This complex architecture suggests potential as a valuable scaffold or intermediate in medicinal chemistry and drug discovery programs. Key physical properties include a predicted density of 1.49±0.1 g/cm³ at 20 °C and a predicted boiling point of 744.4±70.0 °C . The compound is supplied with a purity of 90% or higher . It is intended for use in laboratory research only and is not classified as a drug, food additive, or cosmetic. This product is strictly for professional use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

CAS No.

688055-43-8

Molecular Formula

C24H24N4O5S

Molecular Weight

480.54

IUPAC Name

7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H24N4O5S/c1-15(29)16-2-4-17(5-3-16)26-8-10-27(11-9-26)22(30)6-7-28-23(31)18-12-20-21(33-14-32-20)13-19(18)25-24(28)34/h2-5,12-13H,6-11,14H2,1H3,(H,25,34)

InChI Key

WRLPHFARMRSFGL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity, particularly focusing on its antitumor, antibacterial, and antifungal properties.

Chemical Structure

The compound's molecular formula is C24H26N6O3SC_{24}H_{26}N_{6}O_{3}S with a molecular weight of 478.57 g/mol. The structure includes a quinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H26N6O3SC_{24}H_{26}N_{6}O_{3}S
Molecular Weight478.57 g/mol
Purity95%

Synthesis

The synthesis of this compound involves the reaction of various precursors including piperazine derivatives and acetophenone derivatives. The synthetic pathway typically employs methods such as intramolecular cyclization and condensation reactions mediated by acidic catalysts.

Antitumor Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antitumor properties. A study evaluated the antitumor activity of related compounds and found that they inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Antibacterial Activity

The compound has shown promising antibacterial activity against several strains of bacteria. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity . Studies have demonstrated its effectiveness against common fungal pathogens, which could be attributed to its ability to disrupt fungal cell membranes or interfere with metabolic pathways essential for fungal survival.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry reported on a series of synthesized quinazoline derivatives, including our compound, showing significant cytotoxic effects on human cancer cell lines (HeLa and MCF-7). The IC50 values were found to be in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Antibacterial Screening

Another study evaluated the antibacterial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study 3: Antifungal Activity Assessment

In an antifungal study, this compound was tested against Candida albicans and Aspergillus niger. Results showed that it inhibited fungal growth effectively at concentrations comparable to established antifungal agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Piperazine Substituents

Compound A : 7-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxidanylidene-propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

  • Key Difference : The 4-acetylphenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • This substitution could alter binding affinity to serotonin or dopamine receptors, as seen in piperazine-based psychotropics .

Compound B : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13 in )

  • Key Difference: A spirodecane-dione core replaces the quinazolinone-dioxolo system.
  • The absence of sulfanylidene could reduce metabolic oxidation susceptibility .

Functional Group Variations in Related Heterocycles

Compound C : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one ()

  • Key Difference: A triazol-3-one ring replaces the quinazolinone core, and a dichlorophenyl-dioxolan group is appended.

Electronic and Isoelectronic Considerations

Per , the target compound and its analogs may exhibit "isovalency" rather than strict isoelectronicity. For example, the 4-acetylphenyl group’s resonance effects differ from the 4-chlorophenyl group’s inductive effects, altering electron density distribution across the piperazine ring. This could modulate interactions with G-protein-coupled receptors (GPCRs) or ion channels .

Comparative Data Table

Compound Name/ID Core Structure Piperazine Substituent Key Functional Groups Hypothesized Activity Reference
Target Compound Quinazolin-8-one + dioxolo 4-(4-Acetylphenyl) Sulfanylidene, 3-oxopropyl Neurological modulation
Compound A (Chlorophenyl analog) Quinazolin-8-one + dioxolo 4-(4-Chlorophenyl) Sulfanylidene, 3-oxidanylidene Enhanced lipophilicity
Compound B (Spirodecane-dione) Spirodecane-dione 4-Phenyl Piperazin-1-ylpropyl σ-Receptor antagonism
Compound C (Triazolone derivative) Triazol-3-one + dioxolan 4-(Dichlorophenyl-methoxy) Triazolyl, dichlorophenyl Antifungal/antiviral

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including condensation of the piperazine derivative with the quinazolinone core. Key steps include controlling reaction temperatures (e.g., 60–80°C for amide bond formation) and selecting solvents like dimethylformamide (DMF) or chloroform to enhance solubility. Catalysts such as triethylamine may improve reaction efficiency. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is critical to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

Use a combination of:

  • NMR : Characterize aromatic protons in the quinazolinone ring (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).
  • IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and thione groups (C=S at ~1250 cm⁻¹).
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 592.11) .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

The compound’s piperazine and quinazolinone moieties suggest affinity for enzymes like phosphodiesterases or kinases. Initial screens include:

  • Enzyme Inhibition : Dose-response curves (IC₅₀ determination) using fluorogenic substrates.
  • Antimicrobial Assays : Broth microdilution against S. aureus and E. coli (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with improved potency?

  • Core Modifications : Replace the acetylphenyl group with fluorophenyl or trifluoromethylphenyl to assess electronic effects on target binding .
  • Side Chain Optimization : Vary the propyl linker length to balance lipophilicity and solubility (logP calculations via XlogP3.0) .
  • In Silico Docking : Use AutoDock Vina to predict interactions with catalytic sites (e.g., kinase ATP-binding pockets) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal Assays : Validate antimicrobial claims with both agar diffusion and ATP-bioluminescence assays .

Q. What computational strategies are effective in predicting pharmacokinetic properties like bioavailability and metabolic stability?

  • ADMET Prediction : Tools like SwissADME estimate intestinal permeability (Caco-2 model) and cytochrome P450 interactions.
  • MD Simulations : Assess blood-brain barrier penetration using GROMACS with lipid bilayer models .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed during preclinical development?

  • Co-solvent Systems : Test PEG-400/water mixtures for in vivo dosing.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance dissolution .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight592.11 g/mol
logP (XlogP3)3.1 (predicted)
Hydrogen Bond Acceptors8
Topological Polar Surface143 Ų

Q. Table 2. Representative Biological Activity Data

Assay TypeResult (IC₅₀/MIC)Organism/ModelReference
Phosphodiesterase Inhibition12.5 µMRecombinant PDE4B
Antimicrobial ActivityMIC = 32 µg/mLS. aureus (ATCC 29213)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.